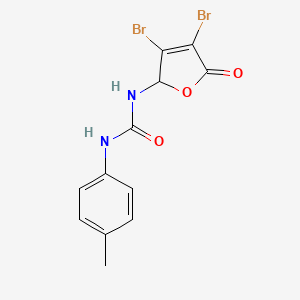
N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N'-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” is a synthetic organic compound that features a unique combination of brominated furan and urea moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” typically involves the following steps:
Bromination of Furan: The starting material, furan, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 3,4-dibromofuran.
Formation of Urea Derivative: The dibromofuran is then reacted with an isocyanate derivative of 4-methylphenyl to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale bromination and urea formation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less brominated or non-brominated analogs.
Substitution: The bromine atoms in the furan ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiols, or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
Chemistry
Synthesis of Novel Compounds:
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Biological Activity: Research may explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic properties and used as a lead compound in drug discovery.
Industry
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which “N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. In drug development, its mechanism of action would be studied to understand its interaction with molecular targets and pathways.
類似化合物との比較
Similar Compounds
N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(phenyl)urea: Similar structure but lacks the methyl group on the phenyl ring.
N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-chlorophenyl)urea: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in “N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” may confer unique properties, such as increased lipophilicity or altered reactivity, compared to its analogs
特性
CAS番号 |
126801-24-9 |
|---|---|
分子式 |
C12H10Br2N2O3 |
分子量 |
390.03 g/mol |
IUPAC名 |
1-(3,4-dibromo-5-oxo-2H-furan-2-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C12H10Br2N2O3/c1-6-2-4-7(5-3-6)15-12(18)16-10-8(13)9(14)11(17)19-10/h2-5,10H,1H3,(H2,15,16,18) |
InChIキー |
YWTIQFSRJNLIIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NC2C(=C(C(=O)O2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



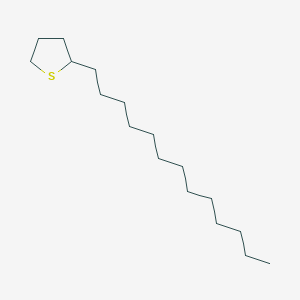
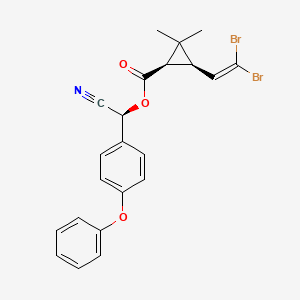
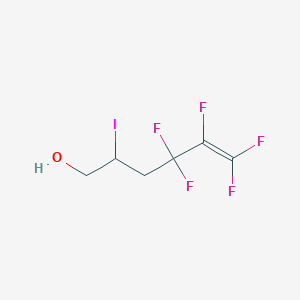
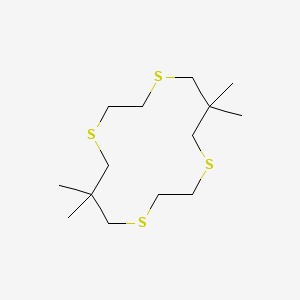
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
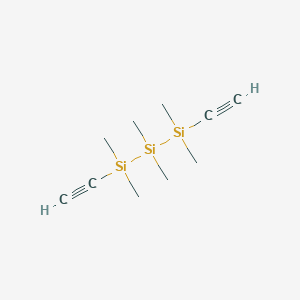
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
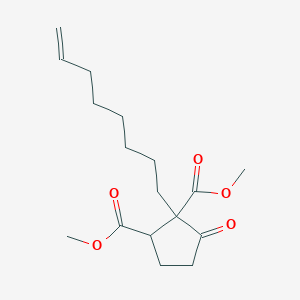

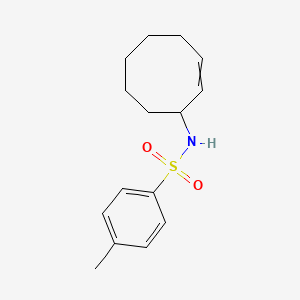
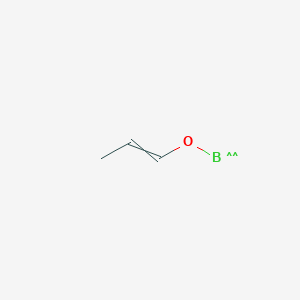
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
